2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-17-8-10-18(11-9-17)25-21(28)14-31-24-26-19-12-13-30-22(19)23(29)27(24)20-7-5-6-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJRWFLAVLXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the thienopyrimidine class, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.45 g/mol. The structure features a thienopyrimidine core that is substituted with a sulfanyl group and an acetamide moiety, enhancing its chemical reactivity and biological potential.
Biological Activity Overview
Compounds in the thienopyrimidine class are known for exhibiting various biological activities, including:
- Antimicrobial Activity : Many thienopyrimidine derivatives have shown effectiveness against bacterial and fungal strains.
- Antiviral Properties : Some compounds in this class have been reported to inhibit viral replication.
- Anticancer Effects : Thienopyrimidine derivatives have demonstrated cytotoxicity against various cancer cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with receptors that play critical roles in signaling pathways, affecting cell proliferation and survival.
Research Findings
Recent studies have investigated the biological effects of similar thienopyrimidine derivatives. For instance:
-
Cytotoxicity Studies : Research has shown that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values for related compounds range from 10 µM to 30 µM.
Compound Name IC50 (µM) Cell Line Compound A 15 HeLa Compound B 25 MCF-7 Compound C 12 A549 - Antimicrobial Activity : Preliminary tests indicate that derivatives show promising antimicrobial activity against Gram-positive and Gram-negative bacteria.
Case Studies
A notable case study involved screening a library of thienopyrimidine compounds for anticancer activity using multicellular spheroids as models. The study identified several promising candidates that inhibited tumor growth effectively while exhibiting low toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
